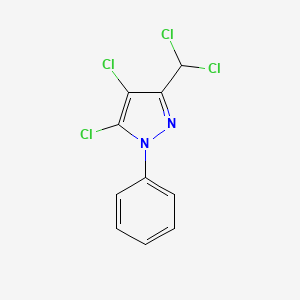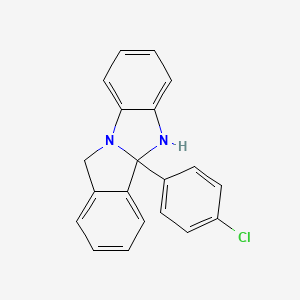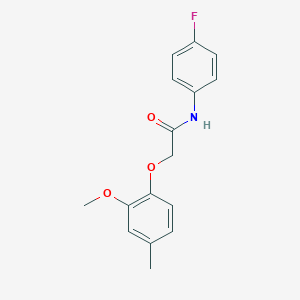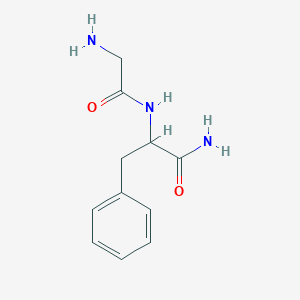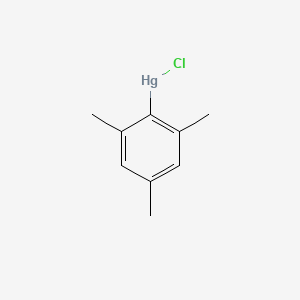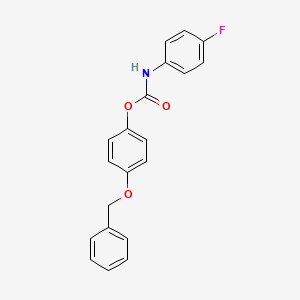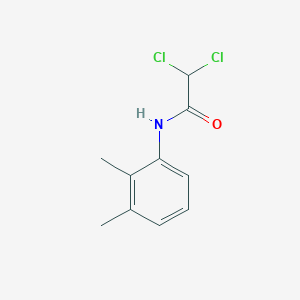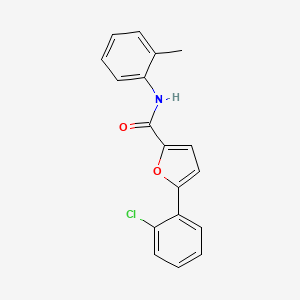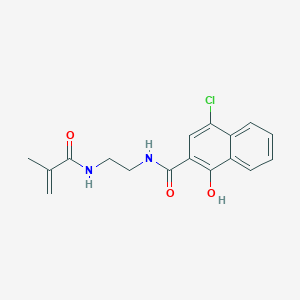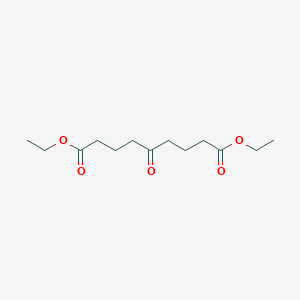
Diethyl 5-oxononanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 5-oxononanedioate is an organic compound with the molecular formula C13H22O5. It is also known as Nonanedioic acid, 5-oxo-, diethyl ester. This compound is a diester derivative of nonanedioic acid, featuring an oxo group at the fifth carbon position. It is commonly used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 5-oxononanedioate can be synthesized through the alkylation of enolate ions. One common method involves the reaction of diethyl malonate with an alkyl halide in the presence of a base such as sodium ethoxide. The enolate ion formed from diethyl malonate reacts with the alkyl halide to produce the desired diester .
Industrial Production Methods
Industrial production of this compound typically involves large-scale alkylation reactions using similar methods as described above. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
Diethyl 5-oxononanedioate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can react with the ester groups under acidic or basic conditions.
Major Products Formed
Oxidation: Nonanedioic acid derivatives.
Reduction: Diethyl 5-hydroxynonanedioate.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Diethyl 5-oxononanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of polymers and other materials with specific properties
Mechanism of Action
The mechanism of action of diethyl 5-oxononanedioate involves its interaction with various molecular targets. In biological systems, it can act as a substrate for esterases, leading to the hydrolysis of the ester bonds and the formation of nonanedioic acid derivatives. These reactions can influence metabolic pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Diethyl 3-oxononanedioate: Similar structure but with the oxo group at the third carbon position.
Diethyl malonate: A simpler diester with two ester groups flanking a methylene group.
Uniqueness
Diethyl 5-oxononanedioate is unique due to the position of the oxo group, which influences its reactivity and the types of reactions it can undergo. This structural feature makes it a valuable intermediate in organic synthesis and a useful compound in various research applications .
Properties
Molecular Formula |
C13H22O5 |
|---|---|
Molecular Weight |
258.31 g/mol |
IUPAC Name |
diethyl 5-oxononanedioate |
InChI |
InChI=1S/C13H22O5/c1-3-17-12(15)9-5-7-11(14)8-6-10-13(16)18-4-2/h3-10H2,1-2H3 |
InChI Key |
ZAUXPULMEVDAKS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCC(=O)CCCC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



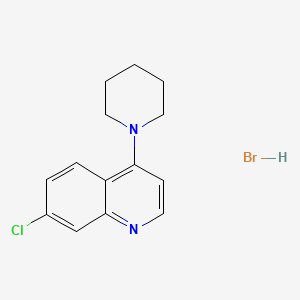
![1-[4-(Hexadecyloxy)phenyl]ethanone](/img/structure/B15075646.png)
